molecular formula C15H19F3N4O B1667324 1-((1-(2-(Trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)methyl)pyrrolidin-2-one CAS No. 123259-91-6

1-((1-(2-(Trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)methyl)pyrrolidin-2-one

Cat. No. B1667324
M. Wt: 328.33 g/mol
InChI Key: KEWFMWJJMGQBAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BMY-21502 is an identified potential cognitive enhancer, an nootropic agent. In studies it has shown to protect rodents from ECS-induced amnesia in a step-down passive avoidance task.

Scientific Research Applications

Metabolism and Pharmacokinetics

1-((1-(2-(Trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)methyl)pyrrolidin-2-one has been studied in the context of metabolism and pharmacokinetics. For instance, Sharma et al. (2012) investigated the disposition of a similar compound, PF-00734200, a dipeptidyl peptidase IV inhibitor, in rats, dogs, and humans. This study provides insights into the compound's absorption, metabolism, and elimination pathways, highlighting the role of cytochrome P450 isoforms in its metabolism (Sharma et al., 2012).

Biological Activity and Potential Applications

The compound's structure has been utilized in the synthesis of derivatives with notable biological activities. Pivazyan et al. (2019) synthesized derivatives containing 1,2,4-triazole, 1,3,4-oxadiazole, or furan rings, in addition to the pyrimidine fragment, demonstrating significant plant growth stimulating effects (Pivazyan et al., 2019).

Kambappa et al. (2017) explored the anti-angiogenic and DNA cleavage abilities of novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives. These findings suggest potential applications in cancer research, where these compounds could act as anticancer agents (Kambappa et al., 2017).

Synthesis and Chemical Properties

The synthesis and chemical properties of related compounds have been a focus of research. Khlebnikov et al. (2018) developed a method for the synthesis of alkyl 4-amino-5-(trifluoromethyl)-1H-pyrrole-2-carboxylates, demonstrating the versatility of the trifluoromethyl-containing building blocks in chemical synthesis (Khlebnikov et al., 2018).

Antineoplastic Properties

The compound's structure has been associated with antineoplastic properties. Gong et al. (2010) studied the metabolism of Flumatinib, a tyrosine kinase inhibitor with a similar structure, in chronic myelogenous leukemia patients, revealing insights into its metabolism and potential as a cancer treatment (Gong et al., 2010).

Antibacterial Activity

Compounds with this structure have also shown potential in antibacterial applications. Merugu et al. (2010) synthesized piperidine-containing pyrimidine imines and thiazolidinones, demonstrating their effectiveness as antibacterial agents (Merugu et al., 2010).

properties

CAS RN

123259-91-6

Product Name

1-((1-(2-(Trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)methyl)pyrrolidin-2-one

Molecular Formula

C15H19F3N4O

Molecular Weight

328.33 g/mol

IUPAC Name

1-[[1-[2-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]methyl]pyrrolidin-2-one

InChI

InChI=1S/C15H19F3N4O/c16-15(17,18)14-19-6-3-12(20-14)21-8-4-11(5-9-21)10-22-7-1-2-13(22)23/h3,6,11H,1-2,4-5,7-10H2

InChI Key

KEWFMWJJMGQBAN-UHFFFAOYSA-N

SMILES

C1CC(=O)N(C1)CC2CCN(CC2)C3=NC(=NC=C3)C(F)(F)F

Canonical SMILES

C1CC(=O)N(C1)CC2CCN(CC2)C3=NC(=NC=C3)C(F)(F)F

Appearance

Solid powder

Other CAS RN

123259-91-6

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

1-(1-(2-fluoromethyl)-4-pyrimidinyl)-4-piperidinylmethyl-2-pyrrolidinone
BMS-181168
BMY 21502
BMY-21502

Origin of Product

United States

Synthesis routes and methods

Procedure details

Using the procedure described above in Examples 2 and 3, a mixture of 1-[(4-piperidinyl)methyl]-2-pyrrolidinone hydrochloride (II, 21.85 g, 0.1 mole) and sodium carbonate (26.5 g, 0.25 mole) in methanol (150 mL) was refluxed for one hour. The methanol was then removed in vacuo, and acetonitrile (150 mL) was added to the residue. The mixture was cooled and stirred as 4-chloro-2-(trifluoromethyl)pyrimidine (18.28 g, 0.2 mole) was added. The mixture was stirred at room temperature for 18 hours and then filtered and the filtrate concentrated in vacuo to give a thick residue which solidified upon being washed with hexane (100 mL). The light tan powder (23.8 g, 73%) which resulted was chromatographed (5% methanol/ethyl acetate on silica) to give 19.8 g as white crystals, m.p. 118.5°-120.5°.
Name
1-[(4-piperidinyl)methyl]-2-pyrrolidinone hydrochloride
Quantity
21.85 g
Type
reactant
Reaction Step One
Quantity
26.5 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
18.28 g
Type
reactant
Reaction Step Two
Yield
73%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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